molecular formula C28H50N2O4 B13768118 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester CAS No. 70851-59-1

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester

Cat. No.: B13768118
CAS No.: 70851-59-1
M. Wt: 478.7 g/mol
InChI Key: UNMMDHHDJHWFNS-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups and esterified with a cyclohexane derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester typically involves the esterification of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- with a cyclohexanediylbis(methylene) derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
  • 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-
  • Cyclohexyl-carbamic acid 4-acetyl-2,2,6,6-tetramethyl-piperidin-4-yl ester

Uniqueness

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester stands out due to its specific ester linkage with a cyclohexane derivative, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its distinct reactivity and applications .

Properties

CAS No.

70851-59-1

Molecular Formula

C28H50N2O4

Molecular Weight

478.7 g/mol

IUPAC Name

[4-[(2,2,6,6-tetramethylpiperidine-4-carbonyl)oxymethyl]cyclohexyl]methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate

InChI

InChI=1S/C28H50N2O4/c1-25(2)13-21(14-26(3,4)29-25)23(31)33-17-19-9-11-20(12-10-19)18-34-24(32)22-15-27(5,6)30-28(7,8)16-22/h19-22,29-30H,9-18H2,1-8H3

InChI Key

UNMMDHHDJHWFNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)OCC2CCC(CC2)COC(=O)C3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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